N-(3-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS No.: 946224-52-8
Cat. No.: VC11930236
Molecular Formula: C21H20N2O2
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946224-52-8 |
|---|---|
| Molecular Formula | C21H20N2O2 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | N-(3-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C21H20N2O2/c1-15-6-5-9-19(12-15)22-21(25)18-10-11-20(24)23(14-18)13-17-8-4-3-7-16(17)2/h3-12,14H,13H2,1-2H3,(H,22,25) |
| Standard InChI Key | BKYYAQWMWOHBEJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3C |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3C |
Introduction
N-(3-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives. It is synthesized by combining 6-oxo-1,6-dihydropyridine-3-carboxylic acid with 3-methylphenylamine and 2-methylbenzylamine. This compound is of interest due to its potential applications in pharmaceuticals and materials science.
Synthesis
The synthesis of N-(3-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves a multi-step process:
-
Starting Materials: 6-oxo-1,6-dihydropyridine-3-carboxylic acid, 3-methylphenylamine, and 2-methylbenzylamine.
-
Reaction Conditions: The reaction typically involves coupling the carboxylic acid with the amines in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in a solvent such as dichloromethane or dimethylformamide (DMF).
Potential Applications
This compound and its analogs may have potential applications in medicinal chemistry due to their structural similarity to biologically active molecules. They could serve as precursors or intermediates in the synthesis of drugs targeting various biological pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume